2-CHLORO-N-PHENYLACETAMIDE

Description

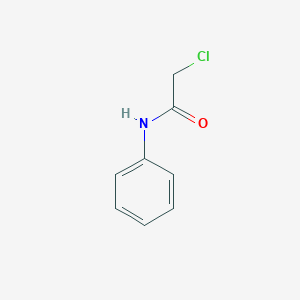

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONWPEXRCLHKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041409 | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige solid; [HSDB] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000433 [mmHg] | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Very light beige, crystalline powder | |

CAS No. |

587-65-5 | |

| Record name | Chloroacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RM9R0W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-88 °C | |

| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Chloro-N-phenylacetamide: Core Properties and Structure

This technical guide provides a comprehensive overview of 2-chloro-N-phenylacetamide, also known as chloroacetanilide. It details the compound's fundamental physicochemical properties, structure, established experimental protocols for its synthesis, and its role in biological pathways.

Core Properties and Structure

2-Chloro-N-phenylacetamide is a halogenated acetanilide (B955) compound that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1][2] Its reactivity is largely dictated by the presence of the chloroacetamide moiety and the phenyl group.[3]

Physicochemical Properties

The quantitative properties of 2-chloro-N-phenylacetamide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈ClNO | [4][5][6] |

| Molecular Weight | 169.61 g/mol | [5][6][7] |

| Melting Point | 136-139 °C | [4][7][8][9] |

| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [4] |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Appearance | Off-White to Pale Beige Solid | [4] |

| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N | [6][7][9] |

| CAS Number | 587-65-5 | [4][5][7] |

Chemical Structure

The skeletal structure of 2-chloro-N-phenylacetamide consists of a phenyl group attached to the nitrogen of an acetamide (B32628) group, with a chlorine atom substituted on the acetyl methyl group.[1] Analysis of its crystal structure reveals the presence of N-H...O hydrogen bonds between molecules.[7][8][10] The conformations of the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds in the side chain are syn.[10]

Experimental Protocols

The synthesis of 2-chloro-N-phenylacetamide is achievable through several well-documented methods. The choice of protocol often depends on the desired scale, yield, and available starting materials.

Synthesis from Aniline (B41778) and Chloroacetyl Chloride

This is a common and straightforward method for preparing 2-chloro-N-phenylacetamide.[7][8][11]

-

Objective: To synthesize 2-chloro-N-phenylacetamide via acylation of aniline.

-

Materials:

-

Aniline (C₆H₅NH₂)

-

Chloroacetyl chloride (ClCOCH₂Cl)

-

Glacial acetic acid (CH₃COOH) or another suitable solvent (e.g., benzene, acetone)

-

Base (optional, e.g., triethylamine, potassium carbonate) to neutralize HCl byproduct

-

-

Procedure:

-

Dissolve aniline in a suitable solvent like glacial acetic acid in a reaction flask.[7][8]

-

Add an equimolar amount of chloroacetyl chloride dropwise to the aniline solution while stirring. The reaction is often performed at room temperature.[11]

-

If a non-acidic solvent is used, a base is typically added to the mixture to act as a scavenger for the hydrochloric acid that is formed.[11]

-

Continue stirring the reaction mixture for a specified period (e.g., several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[12]

-

Upon completion, the product precipitates out of the solution.

-

Isolate the solid product by filtration.

-

Purify the crude 2-chloro-N-phenylacetamide by recrystallization from a suitable solvent, such as ethanol, to yield colorless prisms.[10][12]

-

Palladium-Catalyzed Synthesis

This method provides an alternative route using a transition-metal catalyst.[11][13]

-

Objective: To synthesize 2-chloro-N-phenylacetamide using a palladium-catalyzed cross-coupling reaction.

-

Materials:

-

Palladium acetate (B1210297) [Pd(OAc)₂]

-

2,2'-bipyridine (ligand)

-

Aniline

-

2-chloro-N,N-dimethylacetamide

-

Pivalic acid

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Toluene (solvent)

-

-

Procedure:

-

Combine palladium acetate, 2,2'-bipyridine, aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride etherate in a reaction vessel containing toluene.[13]

-

Place the vessel in an oil bath and heat the mixture at 120 °C for 24 hours.[13]

-

After the reaction period, allow the mixture to cool to room temperature.

-

Perform a conventional work-up procedure to isolate the crude product.

-

Purify the product to obtain pure 2-chloro-N-phenylacetamide. A reported yield for this method is 81%.[13]

-

Biological Activity and Signaling Pathways

The N-aryl-2-chloroacetamide scaffold is a key feature in many compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Derivatives of 2-chloro-N-phenylacetamide have shown potential as antifungal and antibacterial agents.[2]

Proposed Mechanism of Action: Apoptosis Induction

Studies on related chloroacetamide derivatives suggest that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death).[3] A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequently triggers apoptotic pathways.[3]

Caption: Proposed apoptotic pathway induced by chloroacetamide analogs.

Experimental Workflow for Biological Evaluation

The investigation into the biological activity of 2-chloro-N-phenylacetamide and its derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: General workflow for synthesis and biological evaluation.

References

- 1. shutterstock.com [shutterstock.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 8. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]

- 9. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ijpsr.info [ijpsr.info]

- 13. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-N-phenylacetamide (CAS 587-65-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-phenylacetamide (also known as chloroacetanilide), with the CAS number 587-65-5, is a chemical compound that has garnered significant interest as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2-Chloro-N-phenylacetamide and its analogs. Detailed experimental protocols for its synthesis and for key biological assays are presented. Furthermore, this guide visualizes a proposed mechanism of action, focusing on the induction of apoptosis through reactive oxygen species (ROS) generation and the modulation of key signaling pathways.

Chemical and Physical Properties

2-Chloro-N-phenylacetamide is a stable, off-white to pale beige solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 587-65-5 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Melting Point | 136-139 °C | [1] |

| Appearance | Off-White to Pale Beige Solid | |

| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |

| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N | |

| SMILES | ClCC(=O)Nc1ccccc1 |

Synthesis and Purification

The most common method for the synthesis of 2-Chloro-N-phenylacetamide is the reaction of aniline (B41778) with chloroacetyl chloride. Variations of this method exist, utilizing different solvents and bases.

General Synthesis Workflow

The synthesis of 2-Chloro-N-phenylacetamide and its derivatives typically follows a straightforward acylation reaction.

Detailed Experimental Protocol: Synthesis from Aniline and Chloroacetyl Chloride

This protocol is adapted from a general method for the synthesis of N-substituted-2-chloroacetamides.[4]

Materials:

-

Aniline (0.02 mol)

-

Chloroacetyl chloride (0.02 mol)

-

Glacial acetic acid (60 mL)

-

Saturated sodium acetate solution

-

Ice-cold water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve the aniline (0.02 mol) in 60 mL of glacial acetic acid.

-

Add a saturated solution of sodium acetate to the reaction mixture.

-

In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the stirred reaction mixture.

-

Continue stirring the reaction for 1 hour.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the crude product by filtration.

-

Wash the product with a very dilute solution of glacial acetic acid.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-Chloro-N-phenylacetamide. A reported yield for this method is 79%.[5]

Palladium-Catalyzed Synthesis

A more recent method involves a palladium-catalyzed reaction.[5]

Materials:

-

Palladium acetate (1.3 mg)

-

2,2'-bipyridine (0.9 mg)

-

Aniline (18.6 mg)

-

2-chloro-N,N-dimethylacetamide (243.1 mg)

-

Pivalic acid (40.9 mg)

-

Boron trifluoride ether complex (42.6 mg)

-

Toluene (2.0 mL)

Procedure:

-

Combine all reagents in a suitable reaction vessel.

-

Heat the mixture in an oil bath at 120 °C for 24 hours.

-

After the reaction is complete, perform a conventional work-up to isolate the product.

-

This method has been reported to yield 27.5 mg of pure product (81% yield).[5]

Spectroscopic Data

The structure of 2-Chloro-N-phenylacetamide has been confirmed by various spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR (DMSO-d₆) | δ 4.6 (s, 2H, CH₂), 7.18 (d, 2H, ArH), 7.85 (d, 2H, ArH), 9.95 (s, 1H, NH)[5] |

| IR (KBr, cm⁻¹) | 3303, 3209, 3145 (N-H stretching), 2945 (C-H stretching), 1671 (C=O stretching), 1605, 1559 (aromatic C=C stretching), 1250, 762[5] |

| Mass Spectrum (m/z) | 169 (M⁺), 120, 93 (base peak), 77, 65[6] |

Biological Activities and Potential Applications

While 2-Chloro-N-phenylacetamide itself has shown notable antifungal activity, a significant body of research has focused on its derivatives, which exhibit a wide range of pharmacological effects. The N-phenyl-2-chloroacetamide scaffold is considered a versatile template for drug design.[7]

Antifungal Activity

2-Chloro-N-phenylacetamide has demonstrated significant in vitro antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[8]

| Organism | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans (fluconazole-resistant strains) | 128 - 256 | 512 - 1024 |

| Candida parapsilosis (fluconazole-resistant strains) | 128 - 256 | 512 - 1024 |

| Data from Diniz-Neto et al. (2022)[8] |

The compound also inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms.[8] Interestingly, its mechanism of action does not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall.[8]

Anticancer Activity of Derivatives

Numerous derivatives of 2-Chloro-N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.

| Compound ID | Substitution on Phenyl Ring | Cell Line | IC₅₀ (µM) |

| 3d | 4-Bromo | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | ||

| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | ||

| 3c | 3-Bromo | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| 3j | 4-Nitro | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 |

| Data from a study on phenylacetamide derivatives.[7] |

Anti-inflammatory and Analgesic Activity of Derivatives

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. This analgesic effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: ROS-Mediated Apoptosis

Studies on chloroacetamide derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis, a form of programmed cell death. A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways.

Signaling Pathway Diagram

The following diagram illustrates a proposed signaling cascade initiated by 2-Chloro-N-phenylacetamide, leading to apoptosis.

This proposed pathway suggests that 2-Chloro-N-phenylacetamide induces an increase in intracellular ROS. This oxidative stress can lead to the activation of the MAPK signaling pathway (specifically JNK and p38) and mitochondrial dysfunction. Mitochondrial stress promotes the activation of pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

Experimental Protocols for Biological Assays

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of compounds like 2-Chloro-N-phenylacetamide.

Experimental Workflow for Anticancer Activity Screening

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Chloro-N-phenylacetamide (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caspase Activity Assay

Principle: This assay utilizes a fluorogenic or colorimetric substrate containing a specific amino acid sequence recognized and cleaved by an active caspase (e.g., DEVD for caspase-3). Cleavage of the substrate releases a fluorescent or colored molecule that can be quantified.[9]

Procedure:

-

Treat cells with 2-Chloro-N-phenylacetamide to induce apoptosis.

-

Lyse the cells to release their contents, including active caspases.

-

Add the cell lysate to a reaction mixture containing the specific caspase substrate.

-

Incubate the mixture to allow for substrate cleavage.

-

Measure the fluorescence or absorbance using a plate reader.

-

The signal intensity is proportional to the caspase activity in the sample.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

Procedure:

-

Load the cells with the H₂DCFDA probe by incubating them in a medium containing the probe.

-

Wash the cells to remove the excess probe.

-

Treat the cells with 2-Chloro-N-phenylacetamide.

-

Measure the fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis for Apoptotic Proteins

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspases, phosphorylated MAPK proteins).

Procedure:

-

Prepare protein lysates from cells treated with 2-Chloro-N-phenylacetamide.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the bands corresponds to the amount of the target protein.

Conclusion

2-Chloro-N-phenylacetamide (CAS 587-65-5) is a compound of significant interest due to its demonstrated antifungal activity and its role as a versatile scaffold in medicinal chemistry. Its derivatives have shown promising anticancer, anti-inflammatory, and analgesic properties, highlighting the potential for further drug development based on this core structure. The proposed mechanism of action, involving the induction of ROS-mediated apoptosis, provides a rationale for its observed cytotoxic effects and offers avenues for further investigation into its molecular targets. The experimental protocols detailed in this guide provide a foundation for researchers to synthesize, purify, and evaluate the biological activities of 2-Chloro-N-phenylacetamide and its analogs, contributing to the ongoing efforts in the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. theclinivex.com [theclinivex.com]

- 4. ijpsr.info [ijpsr.info]

- 5. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-N-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 2-chloro-N-phenylacetamide. This document details the expected spectral characteristics, provides structured data tables for easy reference, and outlines detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 2-chloro-N-phenylacetamide. These values are compiled from typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |

| ~7.5 - 7.6 | Multiplet | 2H | Aromatic C-H (ortho to -NH) |

| ~7.3 - 7.4 | Multiplet | 2H | Aromatic C-H (meta to -NH) |

| ~7.1 - 7.2 | Multiplet | 1H | Aromatic C-H (para to -NH) |

| ~4.2 - 4.3 | Singlet | 2H | Cl-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164 - 166 | C=O (Amide) |

| ~137 - 139 | Aromatic C (quaternary, attached to -NH) |

| ~129 - 130 | Aromatic C-H (meta to -NH) |

| ~124 - 125 | Aromatic C-H (para to -NH) |

| ~120 - 121 | Aromatic C-H (ortho to -NH) |

| ~42 - 44 | Cl-CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1670 - 1650 | Strong | C=O Stretch (Amide I) |

| ~1550 - 1530 | Medium | N-H Bend (Amide II) |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Bending |

| ~750 - 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

| ~800 - 600 | Medium-Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 2-chloro-N-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

2-Chloro-N-phenylacetamide sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

-

Vortex mixer

-

Pipettes and glassware

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-chloro-N-phenylacetamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire a single scan to check the spectral width and receiver gain.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Materials and Equipment:

-

2-Chloro-N-phenylacetamide sample (solid)

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid 2-chloro-N-phenylacetamide sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic analysis of 2-chloro-N-phenylacetamide.

Caption: Workflow for NMR and IR analysis of 2-chloro-N-phenylacetamide.

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-chloro-N-phenylacetamide (CAS No. 587-65-5), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance.

Physicochemical Properties

2-Chloro-N-phenylacetamide is a solid at room temperature, appearing as an off-white to pale beige crystalline powder.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Melting Point | 136-139 °C | [1][2][4][5][6] |

| pKa (Predicted) | 12.90 ± 0.70 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The solubility of 2-chloro-N-phenylacetamide has been qualitatively and quantitatively assessed in various solvents.

Qualitative Solubility

Based on available data, 2-chloro-N-phenylacetamide exhibits the following general solubility characteristics:

-

Soluble in Acetone, Ethanol, and Dimethyl Sulfoxide (DMSO).

-

Practically Insoluble in water.[7]

Quantitative Solubility Data

Table 1: Quantitative Solubility of 2-Chloro-N-phenylacetamide

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 2.2 g/L |

Note: The water solubility value is cited from a secondary source and should be experimentally verified for critical applications.

For research and development purposes, it is recommended to experimentally determine the solubility of 2-chloro-N-phenylacetamide in relevant solvent systems.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10][11][12][13]

Materials

-

2-Chloro-N-phenylacetamide (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid 2-chloro-N-phenylacetamide to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of 2-chloro-N-phenylacetamide in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Experimental Workflow for Solubility Determination

References

- 1. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 2. 2-Chloro-N-phenylacetamide | 587-65-5 [chemicalbook.com]

- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 5. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 6. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 7. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-CHLORO-N-PHENYLACETAMIDE from aniline and chloroacetyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-chloro-N-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route involves the N-acylation of aniline (B41778) with chloroacetyl chloride. This guide details various experimental protocols, summarizes key quantitative data, and outlines essential safety and handling procedures.

Introduction and Reaction Overview

2-Chloro-N-phenylacetamide (also known as chloroacetanilide) is a chemical compound widely used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a reactive α-chloro group, making it a versatile precursor for further functionalization through nucleophilic substitution.[2]

The core synthesis method is the N-acylation of aniline, a nucleophilic aromatic amine, with chloroacetyl chloride, a highly reactive acylating agent.[2] The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).

Caption: General reaction scheme for the synthesis of 2-Chloro-N-phenylacetamide.

Experimental Protocols

Several methods for the synthesis of 2-chloro-N-phenylacetamide have been reported, differing primarily in the choice of solvent and base. Below are detailed protocols for three distinct approaches.

Protocol 1: Synthesis in an Aqueous Phosphate (B84403) Buffer (Green Chemistry Approach)

This method offers an environmentally friendly alternative by avoiding hazardous organic solvents, providing high yields in short reaction times.[2]

-

Materials:

-

Aniline

-

Chloroacetyl chloride

-

Phosphate buffer (0.1 M, pH 7.4)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Cold deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve aniline (6 mmol) in 10 mL of phosphate buffer.[2]

-

Stir the solution at room temperature.

-

Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.[3]

-

Continue stirring the reaction mixture at room temperature for approximately 15-20 minutes.[2]

-

The solid product will precipitate out of the solution upon completion of the reaction.[2]

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining impurities.[3]

-

Dry the purified product.

-

Protocol 2: Synthesis in Tetrahydrofuran (THF) with DBU

This protocol utilizes an organic solvent and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.[3]

-

Materials:

-

Aniline

-

Chloroacetyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

Round-bottom flask with dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Filtration apparatus

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

Dissolve aniline (6 mmol) in 5 mL of THF in a 50 mL round-bottom flask.[3]

-

Add DBU (1.2 mmol) to the solution.[3]

-

Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[3]

-

Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, maintaining the temperature below 5°C.[3]

-

After the addition is complete, continue to stir the mixture at room temperature for 3-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.[3]

-

Filter the precipitate, wash it with water, and dry it.[3]

-

Recrystallize the crude product from ethanol to obtain the purified 2-chloro-N-phenylacetamide.[3]

-

Protocol 3: Synthesis in Glacial Acetic Acid

A traditional method for this synthesis involves using glacial acetic acid as the solvent.[4]

-

Materials:

-

Aniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate (B1210297) (optional, to neutralize HCl)[5]

-

Reaction vessel

-

Stirrer

-

-

Procedure:

-

Prepare a solution of aniline in glacial acetic acid.[4]

-

If desired, add sodium acetate to the mixture.[5]

-

Slowly add chloroacetyl chloride to the aniline solution while stirring.

-

Allow the reaction to proceed, often for a period of about 2 hours.[5]

-

Isolate the product, typically by pouring the reaction mixture into ice water and collecting the resulting precipitate via filtration.[6]

-

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported synthetic methods for easy comparison.

| Reactant (Amine) | Acylating Agent | Solvent/Base System | Time | Yield (%) | Reference |

| Aniline | Chloroacetyl Chloride | Phosphate Buffer (pH 7.4) | 15 min | 92 | [2] |

| Aniline | Chloroacetyl Chloride | THF / DBU | 3 h | 86 | [3] |

| 4-Methylaniline | Chloroacetyl Chloride | Phosphate Buffer (pH 7.4) | 15 min | 94 | [2] |

| 4-Methoxyaniline | Chloroacetyl Chloride | Phosphate Buffer (pH 7.4) | 15 min | 95 | [2] |

| Aniline | Chloroacetyl Chloride | Glacial Acetic Acid / Sodium Acetate | 2 h | N/A | [5] |

Safety, Handling, and Personal Protective Equipment (PPE)

Both aniline and chloroacetyl chloride are hazardous materials requiring strict safety protocols.[7][8][9]

-

General Handling:

-

All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8][10]

-

Ensure adequate ventilation in the work area.[7]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not allow chloroacetyl chloride to come into contact with water or moisture, as it reacts violently and hydrolyzes to form toxic and corrosive gases.[7][8]

-

Ground all equipment when handling to prevent static discharge.[11]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[9] Eyewash stations should be readily accessible.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[9]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8][10]

-

-

First Aid Measures:

-

Inhalation: Remove the person to fresh air and seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Product Purification and Characterization

After initial isolation via filtration, the crude 2-chloro-N-phenylacetamide often requires further purification.

-

Purification: Recrystallization is a common method for purifying the solid product. Ethanol is a frequently used solvent for this purpose.[1][3]

-

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as:

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-chloro-N-phenylacetamide.

References

- 1. ijpsr.info [ijpsr.info]

- 2. benchchem.com [benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. cenmed.com [cenmed.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. Chloroacetyl Chloride [yufenggp.com]

An In-depth Technical Guide to the Mechanism of Chloroacetylation of Anilines

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chloroacetylation of anilines, a fundamental reaction in organic synthesis for producing α-chloro-N-arylacetamides. These products are crucial intermediates in the synthesis of various pharmaceuticals, herbicides, and other biologically active compounds. This document details the core reaction mechanism, the influence of catalysts and reaction conditions, substituent effects, and chemoselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The chloroacetylation of anilines proceeds via a nucleophilic acyl substitution mechanism. The reaction involves the attack of the nucleophilic nitrogen atom of the aniline (B41778) on the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of chloroacetyl chloride. This is typically the rate-determining step.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-chloroacetylated aniline product along with the protonated base (often as a hydrochloride salt).

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Caption: General mechanism of aniline chloroacetylation.

Role of Catalysts and Bases

The choice of base or catalyst significantly impacts reaction rate, yield, and purity.

-

Tertiary Amines: Triethylamine (TEA) is a common and inexpensive base used to scavenge the HCl produced.[1]

-

Strong, Non-nucleophilic Bases: Sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) have been shown to significantly increase the reaction rate and yield, even in catalytic amounts.[2][3] DBU is proposed to act by displacing the chloride from chloroacetyl chloride, forming a highly reactive acyl-amidinium intermediate which is then attacked by the aniline.[2]

-

Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are often used in biphasic or aqueous systems.[1][4]

-

Neutral HCl Scavengers: Reagents like propylene (B89431) oxide can be used as neutral HCl scavengers, which is advantageous for substrates sensitive to acidic or basic conditions.[5]

-

Aqueous Buffers: Performing the reaction in a phosphate (B84403) buffer has been reported as a "green" method, leading to very rapid reaction times (often under 20 minutes) and high yields.[6][7][8]

References

- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of 2-Chloro-N-phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of bioactive compounds.

Introduction

The 2-chloro-N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The reactivity of the α-chloro group allows for facile structural modifications, making this class of compounds an attractive starting point for lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the biological activities of 2-chloro-N-phenylacetamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Synthesis of 2-Chloro-N-phenylacetamide Derivatives

The general synthesis of 2-chloro-N-phenylacetamide derivatives is typically achieved through the chloroacetylation of a substituted aniline (B41778) with chloroacetyl chloride.[3] The reaction is often carried out in an appropriate solvent, such as glacial acetic acid or dichloromethane, and may involve a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.[4][5]

A general synthetic scheme is presented below:

Caption: General synthesis of 2-chloro-N-phenylacetamide derivatives.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-chloro-N-phenylacetamide derivatives against a variety of human cancer cell lines.[1][6] The anticancer activity is significantly influenced by the nature and position of substituents on the phenyl ring.

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2-chloro-N-phenylacetamide derivatives against different cancer cell lines.

| Compound ID | R Group (Substitution on Phenyl Ring) | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) | Reference |

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 | [1] |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [1] |

| 3c | 4-F | 87 ± 0.05 | 95 ± 0.09 | 87 ± 0.08 | [1] |

| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 | [6] |

| 3j | 4-NO2 | 0.76 ± 0.09 | - | - | [6] |

| Doxorubicin | Standard | 0.38 ± 0.07 | - | - | [6] |

| Compound ID | R Group | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) | Reference |

| 2b | m-NO2 | 52 | 191 | 178 | [7][8] |

| 2c | p-NO2 | 80 | 100 | 100 | [7][8] |

| Imatinib | Standard | 40 | 79 | 98 | [7][8] |

Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis.[1][6] This programmed cell death can be initiated via both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The upregulation of pro-apoptotic proteins such as Bax and FasL, along with the activation of caspase-3, has been observed in cancer cells treated with these compounds.[6]

Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 2-chloro-N-phenylacetamide derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Antimicrobial Activity

2-chloro-N-phenylacetamide derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9][10] Their effectiveness is often attributed to their ability to penetrate microbial cell membranes, which can be influenced by the lipophilicity conferred by substituents on the phenyl ring.[10]

Quantitative Data: Antibacterial Activity

The antibacterial activity is often assessed by the disc diffusion method, and the results are presented as the diameter of the zone of inhibition.

| Compound ID | R Group | Acinetobacter baumannii (DIZ, mm) | Pseudomonas aeruginosa (DIZ, mm) | Staphylococcus aureus (DIZ, mm) | Reference |

| 5a | 2-amino-N-(p-chlorophenyl)acetamide | 13.5 | 13.0 | 18.0 | [9] |

| 5d | Substituted 2-amino-N-(p-chlorophenyl)acetamide | 18.0 | 16.5 | 23.5 | [9] |

DIZ: Disk Inhibition Zone

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters for evaluating antifungal activity.

| Compound | Candida albicans MIC (µg/mL) | Candida albicans MFC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | 128 - 256 | 512 - 1024 | 16 - 256 | [11][12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[1]

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: A standardized microbial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Activities

Certain 2-chloro-N-phenylacetamide derivatives have shown promising anti-inflammatory and analgesic effects.[2][4] The proposed mechanism of action for these activities often involves the inhibition of cyclooxygenase (COX) enzymes.[2][13]

Quantitative Data: Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be assessed by the inhibition of albumin denaturation.

| Compound | IC50 (µM) for Inhibition of Albumin Denaturation | Reference |

| (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | 152.11 | [4] |

| Ibuprofen (Standard) | 368.66 | [4] |

Quantitative Data: Analgesic Activity

The analgesic activity of these compounds has been evaluated in vivo using the hot plate method.

| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM at 60 min | Reference |

| Control | - | 7.25 ± 0.25 | [14] |

| Diclofenac (B195802) Sodium | 50 | 11.35 ± 0.32 | [14] |

| AKM-2 | 200 | 11.30 ± 0.35 | [14] |

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Docking studies have suggested that 2-chloro-N,N-diphenylacetamide derivatives can bind to both COX-1 and COX-2 enzymes, thereby inhibiting their activity.[2][14]

Caption: Inhibition of the COX pathway by 2-chloro-N-phenylacetamide derivatives.

Experimental Protocol: Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing centrally mediated analgesic activity.[2]

-

Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory environment.

-

Baseline Measurement: The basal reaction time of each animal to a thermal stimulus (e.g., licking paws or jumping) is recorded by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Compound Administration: The test compounds, a standard drug (e.g., diclofenac sodium), and a control vehicle are administered to different groups of animals, typically via intraperitoneal injection.

-

Post-treatment Measurement: The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Conclusion and Future Directions

The 2-chloro-N-phenylacetamide scaffold represents a highly promising framework for the development of novel therapeutic agents with diverse biological activities. The available data demonstrates that strategic modifications of the phenyl ring can significantly modulate the anticancer, antimicrobial, anti-inflammatory, and analgesic properties of these compounds. Future research should focus on elucidating the precise mechanisms of action for these derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles to identify lead candidates for further preclinical and clinical development. The versatility of this chemical scaffold, coupled with its demonstrated biological potential, ensures that 2-chloro-N-phenylacetamide derivatives will remain an active area of investigation in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsr.info [ijpsr.info]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. brieflands.com [brieflands.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irejournals.com [irejournals.com]

- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Antifungal Properties of 2-Chloro-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of the synthetic amide 2-chloro-N-phenylacetamide. The document synthesizes current research findings on its efficacy against various fungal pathogens, explores its proposed mechanisms of action, details its impact on fungal biofilms, and presents the experimental protocols used in its evaluation. This guide is intended to serve as a foundational resource for professionals engaged in antifungal drug discovery and development.

Antifungal Activity

2-Chloro-N-phenylacetamide has demonstrated significant in vitro antifungal activity against a range of clinically relevant fungal species, including those resistant to conventional antifungal agents like fluconazole. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Studies have extensively evaluated 2-chloro-N-phenylacetamide against various Candida species, particularly fluconazole-resistant strains of C. albicans, C. parapsilosis, and C. tropicalis.

| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Fluconazole-Resistant Clinical Strains | 128 - 256 | 512 - 1,024 | [1][2][3] |

| Candida parapsilosis | Fluconazole-Resistant Clinical Strains | 128 - 256 | 512 - 1,024 | [1][2][3] |

| Candida tropicalis | Clinical Isolates | 16 - 256 | - | [4][5] |

| Candida parapsilosis | Clinical Isolates | 16 - 256 | - | [4][5] |

The compound has also shown potent activity against pathogenic molds of the Aspergillus genus.

| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | Clinical and ATCC Strains | 16 - 256 | 32 - 512 | [6][7][8] |

| Aspergillus niger | Clinical Strains | 32 - 256 | 64 - 1,024 | [9][10] |

Mechanism of Action

The precise mechanism of action for 2-chloro-N-phenylacetamide appears to be multifaceted and potentially species-dependent, with conflicting findings reported in the literature.

-

Against Candida Species : Research on fluconazole-resistant C. albicans and C. parapsilosis indicates that the compound's mechanism does not involve binding to cellular membrane ergosterol (B1671047) or causing damage to the fungal cell wall.[1][11][2] However, a separate study involving C. tropicalis and C. parapsilosis suggested through in silico analysis that the antifungal activity involves the inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5]

-

Against Aspergillus Species : In contrast, studies on Aspergillus flavus and Aspergillus niger suggest that the likely mechanism of action is the binding to ergosterol on the fungal plasma membrane.[6][7][8][9][10] An additional proposed mechanism in A. flavus is the possible inhibition of DNA synthesis through the inhibition of thymidylate synthase.[6][7]

This divergence in findings underscores the need for further investigation to fully elucidate the compound's molecular targets across different fungal genera.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. tandfonline.com [tandfonline.com]

- 10. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Chloro-N-phenylacetamide: A Gateway to Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-phenylacetamide, a readily accessible and versatile bifunctional reagent, has emerged as a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the electrophilic chloromethyl group and the nucleophilic amide moiety, allows for a diverse range of cyclization strategies. This technical guide provides a comprehensive overview of the synthetic utility of 2-chloro-N-phenylacetamide as a precursor for various five- and six-membered heterocyclic systems of significant interest in medicinal chemistry and drug discovery. Detailed experimental protocols for key transformations, a comparative analysis of reaction conditions and yields, and diagrammatic representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a central theme in modern organic chemistry. 2-Chloro-N-phenylacetamide (also known as α-chloroacetanilide) has proven to be an invaluable building block in this endeavor. Its structure features two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack, and an amide linkage that can participate in cyclization reactions or be modified to introduce further diversity. This dual reactivity enables its use in a variety of cyclocondensation and multicomponent reactions to construct diverse heterocyclic rings, including thiazoles, oxazoles, β-lactams, thieno[1][2]pyridines, and pyridazinones. This guide will explore the synthetic pathways leveraging 2-chloro-N-phenylacetamide and its derivatives for the generation of these important heterocyclic systems.

Synthesis of Five-Membered Heterocycles

2-Chloro-N-phenylacetamide is extensively used in the synthesis of five-membered heterocycles, particularly those containing nitrogen and sulfur or oxygen atoms.

Thiazole (B1198619) and Oxazole (B20620) Derivatives

The reaction of 2-chloro-N-phenylacetamide with sulfur or oxygen-containing nucleophiles is a classical and efficient method for the synthesis of thiazole and oxazole rings.

A common strategy involves the reaction of a substituted 2-chloro-N-p-tolylacetamide with thiosemicarbazide (B42300), semicarbazide, or thiourea (B124793) to yield aminothiazole and aminooxazole derivatives.[3] These intermediates can be further functionalized, for instance, by reaction with aldehydes or ketones to form Schiff bases, which can then be used to construct more complex heterocyclic systems like β-lactams.[3]

Experimental Protocol: Synthesis of 2-hydrazinyl-N-p-tolylthiazole-4-amine [3]

A mixture of 2-chloro-N-p-tolylacetamide (0.01 mole) and thiosemicarbazide (0.01 mole) is dissolved in 30 ml of ethanol (B145695). The mixture is then refluxed for 6 hours. After cooling, the solid product is filtered and recrystallized from ethanol.

Benzimidazole (B57391) Derivatives

Substituted 2-chloro-N-phenylacetamides are valuable precursors for benzimidazole synthesis. The general approach involves the reaction of a 2-chloro-N-substituted-acetamide with 2-mercaptobenzimidazole (B194830). This reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfur atom of 2-mercaptobenzimidazole, followed by intramolecular cyclization.[4]

Experimental Protocol: Synthesis of 2-[(substituted-N-arylacetamido)mercapto]benzimidazoles [4]

To a solution of the appropriate 2-chloro-N-substituted-acetamide (0.01 mol) and 2-mercaptobenzimidazole (0.01 mol) in ethanol (50 mL), triethylamine (B128534) (0.015 mol) is added. The reaction mixture is refluxed for 8-10 hours and then cooled. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like acetone/water.

Synthesis of Six-Membered Heterocycles

The utility of 2-chloro-N-phenylacetamide extends to the construction of more complex six-membered and fused heterocyclic systems.

Thieno[2,3-b]pyridine Derivatives

A versatile route to medicinally relevant thieno[2,3-b]pyridines involves the reaction of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives.[2][5] The reaction typically proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-((3-Cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-arylacetamides [5]

To a solution of a 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and a catalytic amount of triethylamine (0.2 mL) are added. The reaction mixture is heated at reflux for 3 hours. Upon cooling, the solid product is filtered and recrystallized from an ethanol/DMF mixture.

Pyridazinone Derivatives

2-Chloro-N-phenylacetamide can be used to N-alkylate pre-formed pyridazinone rings, introducing a phenylacetamide moiety. This functionalization can be a key step in the synthesis of more complex bioactive molecules.[6]

Experimental Protocol: Synthesis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide [6]

To a solution of 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) in a suitable solvent, potassium bicarbonate (0.02 mol) and a phase-transfer catalyst such as benzyltributylammonium bromide (BTBA) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is precipitated by the addition of water, filtered, dried, and recrystallized from acetone.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds from 2-chloro-N-phenylacetamide and its derivatives, as reported in the cited literature.

Table 1: Synthesis of Five-Membered Heterocycles

| Heterocyclic System | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aminothiazole | 2-Chloro-N-p-tolylacetamide, Thiosemicarbazide | - | Ethanol | Reflux | 6 | - | [3] |

| Aminooxazole | 2-Chloro-N-p-tolylacetamide, Semicarbazide | - | Ethanol | Reflux | 6 | - | [3] |

| Benzimidazole | 2-Chloro-N-substituted-acetamide, 2-Mercaptobenzimidazole | Triethylamine | Ethanol | Reflux | 8-10 | 62-74 | [4] |

Table 2: Synthesis of Six-Membered and Fused Heterocycles

| Heterocyclic System | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thieno[2,3-b]pyridine | 2-Chloro-N-arylacetamide, 2-Mercaptonicotinonitrile | Triethylamine | Ethanol | Reflux | 3 | 85-89 | [2][5] |

| Pyridazinone | 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one, 2-Chloro-N-phenylacetamide | K2CO3, BTBA | - | Room Temp | 24 | - | [6] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: General workflow for the synthesis of aminothiazoles.

Caption: Workflow for benzimidazole synthesis.

Caption: Pathway to Thieno[2,3-b]pyridines.

Conclusion

2-Chloro-N-phenylacetamide has unequivocally demonstrated its value as a versatile and powerful precursor in heterocyclic synthesis. The methodologies presented in this guide highlight its utility in constructing a diverse range of five- and six-membered heterocyclic scaffolds, many of which are of significant interest to the pharmaceutical and drug development industries. The straightforward nature of these reactions, coupled with the ready availability of the starting material, ensures that 2-chloro-N-phenylacetamide will continue to be a key building block in the synthetic chemist's toolbox for the foreseeable future. Further exploration of its reactivity in novel multicomponent reactions and in the synthesis of other heterocyclic systems is a promising avenue for future research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]